Diethyl (2,3-dibromo-2-methylpropyl)phosphonate
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Overview
Description
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C7H14Br2O3P. It is a derivative of phosphonic acid and contains two bromine atoms, making it a valuable intermediate in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 2,3-dibromo-2-methylpropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (2,3-dibromo-2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and phosphonate group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-bromoethyl)phosphonate: Contains a single bromine atom and is used in similar applications.
Diethyl (3-bromopropyl)phosphonate: Has a different alkyl chain length and is used in various synthetic reactions.
Diethyl (bromodifluoromethyl)phosphonate: Contains fluorine atoms and exhibits different reactivity.
Uniqueness
Diethyl (2,3-dibromo-2-methylpropyl)phosphonate is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. Its specific structure allows for a wide range of applications in organic synthesis, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
651716-28-8 |
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Molecular Formula |
C8H17Br2O3P |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
1,2-dibromo-3-diethoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C8H17Br2O3P/c1-4-12-14(11,13-5-2)7-8(3,10)6-9/h4-7H2,1-3H3 |
InChI Key |
PNKUBMMHTJXUOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(C)(CBr)Br)OCC |
Origin of Product |
United States |
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